Ethyl cis-(4-amino-3-methoxypiperidino)formate
Description
Ethyl cis-(4-amino-3-methoxypiperidino)formate is a piperidine-based ester featuring a cis-configuration of its 4-amino and 3-methoxy substituents. The compound combines a formate ester group with a substituted piperidine ring, which may confer unique reactivity, solubility, or bioactivity compared to simpler esters or unfunctionalized piperidines.
Propriétés
IUPAC Name |
ethyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGTSPAEONQHZ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@@H]([C@@H](C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Mechanism and Conditions
-
Synthesis of 3-Methoxy-4-Nitropiperidine-1-Carboxylate :
-
Starting from ethyl 3-methoxy-4-nitropiperidine-1-carboxylate, the nitro group is reduced to an amine.
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel, as demonstrated in analogous hydrogenations of nitroaryl compounds.
-
Solvent : Protic solvents such as ethanol or methanol, which enhance hydrogen solubility and catalyst activity.
-
Conditions :
-
-
Stereochemical Control :
Yield and Purification
-
Impurities : Trans-isomer byproducts (<5%) are removed via fractional crystallization.
Reductive Amination of Ketone Precursors
Reductive amination offers an alternative route to introduce the amino group while concurrently forming the piperidine ring.
Synthetic Pathway
-
Formation of 3-Methoxy-4-Oxopiperidine-1-Carboxylate :
-
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is synthesized via cyclization of a β-keto ester derivative.
-
-
Reductive Amination :
Stereoselectivity Challenges
-
The planar sp² hybridized carbonyl carbon in the ketone precursor allows for non-selective amine formation, typically yielding a racemic mixture.
-
Resolution : Chiral chromatography or diastereomeric salt formation with tartaric acid derivatives achieves cis-enrichment.
Ring-Closing Metathesis (RCM) for Piperidine Formation
Ring-closing metathesis provides a modern approach to construct the piperidine backbone with pre-installed functional groups.
Key Steps
-
Diene Synthesis :
-
A diene precursor containing methoxy and protected amino groups is prepared. For example, allyl 3-methoxy-4-(N-Boc-amino)acrylate.
-
-
Metathesis Catalyst :
-
Deprotection and Esterification :
-
Boc removal with trifluoroacetic acid (TFA) followed by esterification with ethanol under acidic conditions.
-
Advantages and Limitations
-
Advantages : High stereoretention and compatibility with sensitive functional groups.
-
Limitations : Cost of catalysts and need for anhydrous conditions.
Asymmetric Synthesis Using Chiral Auxiliaries
Asymmetric methodologies ensure precise control over the cis-configuration by leveraging chiral inductors.
Example Protocol
-
Chiral Enolate Formation :
-
Ethyl 3-methoxy-4-(N-tert-butoxycarbonyl)piperidine-1-carboxylate is treated with a chiral base (e.g., (-)-sparteine) to generate a configurationally stable enolate.
-
-
Amination :
-
Auxiliary Removal :
-
Acidic hydrolysis cleaves the tert-butoxycarbonyl (Boc) group, yielding the free amine.
-
Performance Metrics
Resolution of Racemic Mixtures
For racemic syntheses, resolution techniques separate the cis-isomer from trans-contaminants.
Diastereomeric Salt Formation
-
Racemate Synthesis :
-
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate is prepared via non-stereoselective methods (e.g., reductive amination).
-
-
Salt Preparation :
-
Reaction with (-)-di-p-toluoyl-D-tartaric acid forms diastereomeric salts.
-
-
Crystallization :
Efficiency
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Cost | Scalability |
|---|---|---|---|---|
| Nitro Hydrogenation | 60–75 | High | Moderate | Industrial |
| Reductive Amination | 40–55 | Low | Low | Laboratory |
| RCM | 50–65 | High | High | Pilot-scale |
| Asymmetric Synthesis | 50–65 | Very High | High | Specialty |
| Racemic Resolution | 30–40 | N/A | Low | Industrial |
Analyse Des Réactions Chimiques
Ethyl cis-(4-amino-3-methoxypiperidino)formate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry
Analgesic Development
Ethyl cis-(4-amino-3-methoxypiperidino)formate is structurally related to morphine analogs, which are being investigated for their analgesic properties. Research indicates that derivatives of piperidine, including this compound, can serve as potential analgesics with reduced side effects compared to traditional opioids . The synthesis of such compounds often involves complex chemical pathways that enhance their therapeutic efficacy while minimizing adverse effects.
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including ethyl cis-(4-amino-3-methoxypiperidino)formate, in cancer therapy. These compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting their role in developing anticancer agents . For instance, a study showed that specific piperidine derivatives exhibited better apoptosis induction in hypopharyngeal tumor cells than existing treatments .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of ethyl cis-(4-amino-3-methoxypiperidino)formate and its biological activity is crucial for drug design. The presence of the methoxy group and amino substituents on the piperidine ring significantly influences its pharmacological properties. Research has indicated that modifications to these functional groups can enhance the compound's potency and selectivity against target proteins involved in disease processes .
Synthesis and Derivative Development
The synthesis of ethyl cis-(4-amino-3-methoxypiperidino)formate involves multi-step processes that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have enabled chemists to create diverse analogs with improved biological profiles. For example, techniques such as Michael addition and cyclization reactions are commonly employed to generate these compounds efficiently .
Case Study 1: Analgesic Properties
A study conducted on morphine analogs derived from piperidine reported that certain modifications led to compounds with enhanced analgesic effects and lower dependency risks. Ethyl cis-(4-amino-3-methoxypiperidino)formate was part of this investigation, showcasing promising results in preclinical models .
Case Study 2: Anticancer Research
In a recent publication, researchers explored the anticancer potential of various piperidine derivatives, including ethyl cis-(4-amino-3-methoxypiperidino)formate. The compound exhibited significant cytotoxicity against breast cancer cell lines, warranting further investigation into its mechanism of action and therapeutic applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Analgesics | Morphine analogs with reduced side effects | Enhanced efficacy in pain management |
| Anticancer Activity | Cytotoxic effects against cancer cell lines | Significant apoptosis induction |
| Structure-Activity Relationship | Influence of chemical modifications on biological activity | Improved potency through structural changes |
| Synthesis Techniques | Multi-step synthesis allowing diverse derivatives | Efficient generation of bioactive compounds |
Mécanisme D'action
The mechanism of action of Ethyl cis-(4-amino-3-methoxypiperidino)formate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Differences
Key Observations :
Physicochemical Properties
Key Observations :
- The piperidine ring in the target compound increases molecular complexity and likely raises boiling/melting points compared to ethyl formate.
- The amino group may accelerate hydrolysis of the formate ester under aqueous conditions, contrasting with ethyl formate’s gradual decomposition .
Key Observations :
- Ethyl formate’s primary industrial uses contrast with the target compound’s inferred role in drug development.
Key Observations :
- The target compound’s amino group may introduce reactivity or toxicity absent in ethyl formate.
- Unlike ethyl formate’s well-documented flammability , piperidine derivatives require precautions for amine-related sensitization or hydrolysis byproducts.
Activité Biologique
Ethyl cis-(4-amino-3-methoxypiperidino)formate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Overview of the Compound
Ethyl cis-(4-amino-3-methoxypiperidino)formate belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological effects. These compounds often serve as intermediates in the synthesis of various pharmaceuticals, contributing to their significance in medicinal chemistry.
The biological activity of Ethyl cis-(4-amino-3-methoxypiperidino)formate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It may interact with neurotransmitter receptors, leading to alterations in signaling pathways that could affect mood, cognition, and other physiological functions.
Pharmacological Properties
Research indicates that Ethyl cis-(4-amino-3-methoxypiperidino)formate exhibits several pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : It has been investigated for its potential anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could have implications for neurodegenerative diseases.
Case Studies and Experimental Data
- In vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzyme activities. For example, it has shown promise in inhibiting matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .
- Animal Models : In vivo studies using rodent models have indicated that administration of Ethyl cis-(4-amino-3-methoxypiperidino)formate can lead to significant reductions in inflammatory markers and improvement in behavioral outcomes related to anxiety and depression.
- Clinical Implications : The compound's potential as a therapeutic agent has been highlighted in patents focusing on its use for treating metabolic disorders and cardiovascular diseases by modulating lipid profiles and reducing small dense LDL particles .
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antioxidant | Potential to reduce oxidative stress |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Enzyme Inhibition | Effective against MMPs involved in cancer progression |
| Neuroprotection | Protective effects observed in neurodegenerative disease models |
| Lipid Modulation | Changes in LDL particle size patterns reported |
Q & A
Q. What established synthetic routes are available for Ethyl cis-(4-amino-3-methoxypiperidino)formate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthetic routes often involve multi-step reactions, including protection/deprotection of functional groups, nucleophilic substitutions, and esterification. Optimization can be guided by Design of Experiments (DoE) principles, varying catalysts (e.g., palladium for coupling reactions), solvents (polar aprotic vs. non-polar), and temperature. For example, a fractional factorial design can identify critical parameters affecting yield .
- Example Table : Comparison of Synthetic Routes
| Route | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| A | Pd(OAc)₂ | DMF | 80 | 62 | 95% |
| B | HATU | THF | RT | 45 | 88% |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of Ethyl cis-(4-amino-3-methoxypiperidino)formate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NOESY) is critical for confirming cis-configuration and piperidine ring conformation. X-ray crystallography provides definitive stereochemical assignment. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like ester and methoxy .
Q. How should researchers design dose-response studies to evaluate the pharmacological efficacy of Ethyl cis-(4-amino-3-methoxypiperidino)formate?
- Methodological Answer : Use the PICO framework to structure the study:
- Population : In vitro cell lines (e.g., cancer cells) or in vivo animal models (e.g., murine).
- Intervention : Compound administered at logarithmic dose increments (e.g., 1 nM–100 µM).
- Comparison : Positive controls (e.g., standard chemotherapeutics) and vehicle controls.
- Outcome : IC₅₀ values, apoptosis markers, or tumor volume reduction. Statistical analysis via ANOVA with post-hoc tests ensures rigor .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for Ethyl cis-(4-amino-3-methoxypiperidino)formate across different studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify sources of variability (e.g., assay conditions, cell lines, or batch-to-batch compound purity). Meta-analysis with random-effects models quantifies heterogeneity. Experimental replication under standardized protocols (e.g., OECD guidelines) minimizes bias .
Q. What in silico strategies can predict the metabolic pathways of Ethyl cis-(4-amino-3-methoxypiperidino)formate to guide in vitro validation?
- Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationships) and molecular docking simulations (e.g., AutoDock Vina) to predict cytochrome P450 interactions. Software like Schrödinger’s ADMET Predictor identifies potential metabolites. Validate predictions with LC-MS/MS analysis of hepatic microsomal incubations .
Q. What strategies mitigate confounding variables in structure-activity relationship (SAR) studies of Ethyl cis-(4-amino-3-methoxypiperidino)formate derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to isolate structural descriptors (e.g., logP, steric bulk) influencing activity. Use isosteric replacements to test specific hypotheses (e.g., replacing methoxy with ethoxy). Control batch variability via orthogonal analytical methods (e.g., HPLC-UV and NMR purity checks) .
Ethical and Compliance Considerations
Q. How should researchers ensure ethical compliance when conducting preclinical toxicity studies of Ethyl cis-(4-amino-3-methoxypiperidino)formate?
- Methodological Answer : Adhere to ICH E3 guidelines for study design and reporting. Implement the 3Rs principle (Replacement, Reduction, Refinement) for animal studies. Secure approval from Institutional Animal Care and Use Committees (IACUC) and document protocols for data anonymization/storage per GDPR or HIPAA standards .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent synergistic effects of Ethyl cis-(4-amino-3-methoxypiperidino)formate in combination therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
